molecular formula C17H19ClN4O4 B2718034 ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carboxamido)propanoate CAS No. 2034273-82-8

ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carboxamido)propanoate

Cat. No.: B2718034
CAS No.: 2034273-82-8
M. Wt: 378.81
InChI Key: FJACLRLIMGGUNW-UHFFFAOYSA-N
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Description

Ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carboxamido)propanoate is a useful research compound. Its molecular formula is C17H19ClN4O4 and its molecular weight is 378.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Thiazolopyrimidines and Related Compounds : The compound is used as a precursor for the synthesis of various thiazolopyrimidines and thiazolodipyrimidines. These derivatives have significant potential in the field of medicinal chemistry (Sherif et al., 1993).

  • Facilitation of [4 + 2] Annulation Reactions : It acts as a 1,4-dipole synthon, facilitating [4 + 2] annulation with N-tosylimines. This leads to the formation of highly functionalized tetrahydropyridines, useful in synthetic organic chemistry (Zhu et al., 2003).

  • Crystal Structure Determination : The compound has been studied for its crystal structure, aiding in the understanding of molecular configurations and interactions, which is vital for drug design and material sciences (Liu et al., 2012).

Applications in Chemical Synthesis

  • One-Pot Synthesis of Polyfunctional Pyrazolyl Substituted Pyridines : It is used in the one-pot synthesis of novel polyfunctional pyrazolyl-substituted pyridines. Such compounds have applications in the development of new pharmaceuticals and agrochemicals (Latif et al., 2003).

  • Polymorphism Study in Pharmaceuticals : Its polymorphic forms are characterized using various techniques. Understanding polymorphism is crucial for pharmaceuticals, as it can affect the drug's efficacy and stability (Vogt et al., 2013).

  • Synthesis of Novel Pyrido and Pyrimidine Derivatives : It's used in synthesizing new pyrido and pyrimidine derivatives. These derivatives find use in medicinal chemistry for their potential biological activities (Bakhite et al., 2005).

Contributions to Pharmaceutical Research

  • Synthesis of Anticancer and Anti-inflammatory Agents : Derivatives of the compound have been synthesized and evaluated for their anticancer and anti-inflammatory properties, contributing to the development of new therapeutic agents (Rahmouni et al., 2016).

  • Metalation of Heteroaromatic Esters and Nitriles : It's involved in metalation processes of pyridine nitriles and esters, leading to the development of new compounds with potential pharmacological activities (Bentabed-Ababsa et al., 2010).

  • Microwave-Mediated Synthesis of Tetrahydropyrimidines : The compound is used in microwave-mediated synthesis, which is a greener and more efficient method in organic synthesis. This approach is pivotal in the pharmaceutical industry for rapid drug development (Harikrishnan et al., 2013).

  • Approaches to Natural Product Synthesis : It plays a role in synthesizing natural product analogs, contributing to the field of natural product chemistry and drug discovery (Raw & Taylor, 2000).

Mechanism of Action

Properties

IUPAC Name

ethyl 3-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4/c1-2-26-15(23)5-7-19-17(25)21-8-6-13-12(10-21)16(24)22-9-11(18)3-4-14(22)20-13/h3-4,9H,2,5-8,10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJACLRLIMGGUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCC2=C(C1)C(=O)N3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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